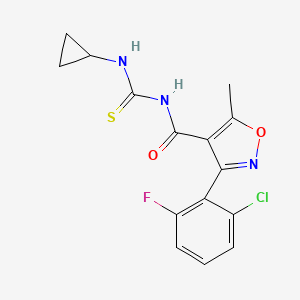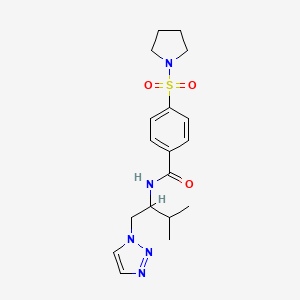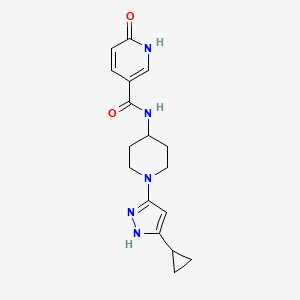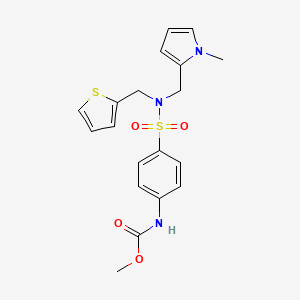![molecular formula C17H13N3O3 B2482155 2-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-基甲酰)-4H-香豆素-4-酮 CAS No. 1797183-67-5](/img/structure/B2482155.png)
2-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-基甲酰)-4H-香豆素-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one” belongs to the class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines . These compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
The synthesis of these compounds involves diverse methodologies. The different synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclic 6-6 system, which is a common feature in the chemistry of pyrido[4,3-d]pyrimidines .Chemical Reactions Analysis
The reactivity of these compounds is influenced by the presence of substituents on the pyrimidine rings. For instance, methylthio groups on the pyrimidine rings can be removed only using harsh conditions .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one, also known as 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-4H-chromen-4-one:
Anticancer Activity
This compound has shown promising results in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways and the activation of caspases, which are crucial for programmed cell death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mode of action includes disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Applications
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, potentially through the modulation of neuroprotective signaling pathways .
Antioxidant Activity
The compound has demonstrated strong antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be applied in the development of anti-aging therapies and supplements .
Cardioprotective Effects
Research has shown that this compound can have cardioprotective effects, particularly in models of ischemia-reperfusion injury. It helps in reducing myocardial infarct size and improving cardiac function by modulating oxidative stress and inflammatory responses .
Antidiabetic Potential
The compound has been studied for its potential in managing diabetes. It appears to improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is likely due to its ability to modulate key metabolic pathways involved in glucose homeostasis .
Antiviral Activity
Preliminary studies suggest that this compound may have antiviral properties, particularly against viruses like influenza and herpes simplex virus. It works by inhibiting viral replication and enhancing the host immune response .
作用机制
Target of Action
Related compounds have been reported to exhibit antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Mode of Action
It’s worth noting that the compound’s structure features, reactions, and synthetic methodologies have been studied
Biochemical Pathways
Related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives
Pharmacokinetics
The degree of lipophilicity of related compounds, which indicates the affinity of the drug for a lipid environment, allows it to diffuse easily into the cells . This could impact the bioavailability of the compound.
Result of Action
Related compounds have shown promising antiproliferative effects
Action Environment
It’s worth noting that the compound’s synthesis involves reactions under specific conditions , which could potentially influence its action.
未来方向
属性
IUPAC Name |
2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-14-7-16(23-15-4-2-1-3-12(14)15)17(22)20-6-5-13-11(9-20)8-18-10-19-13/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPUTRQNREDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2482072.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)

![6-(4-Chlorophenyl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2482080.png)



![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2482089.png)

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)
![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)
